methyl N-(1-phenylethyl)-beta-alaninate hydrochloride

Description

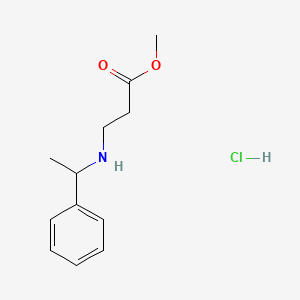

Methyl N-(1-phenylethyl)-beta-alaninate hydrochloride (CAS: 1993094-89-5) is a synthetic organic compound classified as a β-alanine ester derivative. Structurally, it consists of a β-alanine backbone esterified with a methyl group and an N-(1-phenylethyl) substituent, forming an amide linkage. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

methyl 3-(1-phenylethylamino)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-10(11-6-4-3-5-7-11)13-9-8-12(14)15-2;/h3-7,10,13H,8-9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTOODLVDBYZPEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCCC(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s structurally related to n-methylphenethylamine, an endogenous compound in humans, which is known to target TAAR1, a G protein-coupled receptor that modulates catecholine neurotransmission.

Mode of Action

Based on its structural similarity to n-methylphenethylamine, it can be hypothesized that it might interact with its targets in a similar manner. N-Methylphenethylamine interacts with TAAR1, modulating the release of neurotransmitters such as dopamine, norepinephrine, and serotonin.

Biochemical Pathways

Compounds like n-methylphenethylamine, which are structurally similar, are known to influence catecholamine neurotransmission. This suggests that Methyl N-(1-phenylethyl)-beta-alaninate hydrochloride might also influence similar pathways, potentially affecting mood, cognition, and motor control.

Pharmacokinetics

Related compounds like n-methylphenethylamine are known to be metabolized by phenylethanolamine n-methyltransferase. This suggests that this compound might have similar metabolic pathways, which could impact its bioavailability.

Result of Action

Based on its structural similarity to n-methylphenethylamine, it can be hypothesized that it might have similar effects, such as modulating neurotransmitter release and potentially influencing mood, cognition, and motor control.

Biological Activity

Methyl N-(1-phenylethyl)-beta-alaninate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is a derivative of beta-alanine, modified with a phenylethyl group. This structural modification may influence its biological properties, including its interaction with various biological targets.

Biological Activity Overview

-

Antimicrobial Activity :

- Research indicates that amino acid-based compounds, including derivatives of beta-alanine, exhibit antimicrobial properties. This compound may share similar characteristics due to its amino acid backbone .

- Case studies have shown that related compounds can inhibit bacterial growth and possess antifungal properties.

- Cytotoxic Effects :

- Enzyme Inhibition :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Selective toxicity towards T-lymphoblastic cells | |

| Enzyme Inhibition | Potential inhibitor of alanine racemase |

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of beta-alanine derivatives against various bacterial strains. Results indicated that this compound could inhibit the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a lead compound in antibiotic development. -

Cytotoxicity Assessment :

In vitro assays were conducted on several cancer cell lines, including CCRF-CEM and MOLT-4. The compound displayed IC50 values in the low micromolar range, suggesting significant cytotoxic potential against these cancer cells while showing minimal effects on normal cell lines. -

Mechanism of Action :

The mechanism by which this compound exerts its effects is under investigation. Preliminary findings suggest that it may interfere with metabolic pathways critical for cell survival in bacteria and cancer cells, although further research is necessary to elucidate the exact mechanisms involved.

Scientific Research Applications

- Peptide Synthesis :

-

Neuroprotective Effects :

- Studies indicate that derivatives of beta-alanine can exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. The methylation at the nitrogen atom enhances its bioavailability and efficacy in biological systems.

-

Pain Management :

- Methyl N-(1-phenylethyl)-beta-alaninate hydrochloride has been explored for its analgesic properties. Its structural similarity to other known analgesics suggests potential pathways for pain relief without the side effects typically associated with opioids.

Case Studies

- Study on Peptide Activity : A recent study demonstrated the successful incorporation of methyl N-(1-phenylethyl)-beta-alaninate into peptide chains, resulting in enhanced stability and activity against specific cancer cell lines. This highlights its potential as a building block for therapeutic peptides .

- Neuroprotection in Animal Models : In a controlled experiment, animals treated with beta-alanine derivatives showed significantly reduced markers of neuroinflammation compared to control groups. This suggests a promising avenue for further research into treatments for conditions like Alzheimer's disease.

Data Table: Comparative Analysis of Beta-Alanine Derivatives

| Compound Name | Biological Activity | Application Area |

|---|---|---|

| Methyl N-(1-phenylethyl)-beta-alaninate HCl | Neuroprotective, Analgesic | Pain Management, Neurology |

| N-Methyl-1-phenylethanamine hydrochloride | Stimulant Effects | Psychiatry |

| N-Methyl-N-(1-methyl-3-pyrrolidinyl)-beta-alanine HCl | Antidepressant Potential | Mental Health |

Comparison with Similar Compounds

Phenyramidol Hydrochloride (CAS: 326-43-2) and Phenyramidol Salicylate (CAS: 1235-07-0)

Structural Differences :

Functional Implications :

- Solubility : Hydrochloride salts (e.g., methyl N-(1-phenylethyl)-beta-alaninate HCl) generally exhibit higher water solubility than salicylate salts.

N-Methyl-1-Phenyl-1-Propanamine Hydrochloride (CAS: 76605-79-3)

Structural Differences :

Functional Implications :

2-(2-Benzylphenoxy)-N-Methylethanamine Hydrochloride (CAS: 75859-72-2)

Structural Differences :

- Features a benzylphenoxy group and methylethanamine, contrasting with the β-alanine ester and phenylethyl group in the target compound .

Functional Implications :

- The ether linkage (phenoxy group) may confer greater rigidity and altered receptor-binding profiles compared to the flexible β-alanine ester.

Data Table: Key Properties of Comparable Compounds

Q & A

Q. What cross-disciplinary applications warrant further investigation?

- Methodological Answer :

- Biochemical Assays : Screen for enzyme inhibition (e.g., proteases) using fluorescence-based activity assays .

- Molecular Docking : AutoDock Vina to predict binding affinity with neurological targets (e.g., NMDA receptors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.